![molecular formula C23H23N3O2S B244059 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator in B cell receptor signaling, and its inhibition has shown therapeutic potential in various B cell malignancies.
作用机制
2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a reversible inhibitor of BTK, which plays a crucial role in B cell receptor signaling. Upon binding to BTK, 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide blocks downstream signaling pathways, including AKT and ERK, leading to decreased proliferation and survival of B cells. In addition, 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis in B cell malignancies through caspase activation and mitochondrial dysfunction.
Biochemical and Physiological Effects
2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to have selective inhibitory effects on BTK, with minimal off-target effects on other kinases. In addition, 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has good pharmacokinetic properties, with high oral bioavailability and long half-life in preclinical models. In terms of physiological effects, 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce tumor regression and improve survival in mouse models of B cell malignancies.
实验室实验的优点和局限性
One of the advantages of 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is its specificity for BTK, which allows for selective targeting of B cell malignancies. In addition, its good pharmacokinetic properties make it a promising candidate for clinical development. However, one limitation of 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is its potential for resistance development, as has been observed for other BTK inhibitors. Furthermore, its efficacy may be limited in certain B cell malignancies that have alternative signaling pathways.
未来方向
There are several future directions for 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide research. One area of interest is the combination of 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide with other targeted therapies for B cell malignancies, such as BCL-2 inhibitors or PI3K inhibitors. Another direction is the development of biomarkers to predict response to 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide and monitor treatment efficacy. Furthermore, the potential for resistance development highlights the need for continued research into alternative targeting strategies for B cell malignancies. Finally, the clinical development of 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in humans will provide important insights into its safety and efficacy in patients.
合成方法
The synthesis of 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps, starting with the reaction of 4-(2-thienylcarbonyl)piperazine with 4-bromoaniline to yield 4-(4-(2-thienylcarbonyl)-1-piperazinyl)aniline. This intermediate is then reacted with 2-methylbenzoic acid chloride to produce 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. The final product is obtained through purification and characterization steps.
科学研究应用
2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied in preclinical models for its potential in treating B cell malignancies. In vitro studies have shown that 2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells. In vivo studies have demonstrated its efficacy in various mouse models of B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma.
属性
分子式 |
C23H23N3O2S |
---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
2-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H23N3O2S/c1-17-5-2-3-6-20(17)22(27)24-18-8-10-19(11-9-18)25-12-14-26(15-13-25)23(28)21-7-4-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27) |
InChI 键 |
ZUKYLMPHWDEXNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。